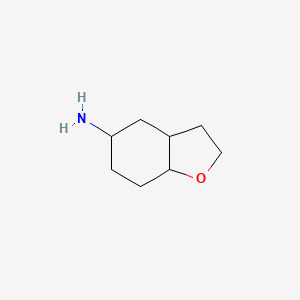

Octahydro-1-benzofuran-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-7-1-2-8-6(5-7)3-4-10-8/h6-8H,1-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWZKMSEVNNCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCO2)CC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558817-25-6 | |

| Record name | octahydro-1-benzofuran-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Stereochemical Maze: A Technical Guide to 5-Amino-Octahydrobenzofuran Isomers

For Researchers, Scientists, and Drug Development Professionals

The octahydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drug candidates.[1][2] The introduction of an amino group at the 5-position significantly enhances the potential for molecular interactions, making 5-amino-octahydrobenzofuran a core of considerable interest for drug discovery programs targeting a wide array of diseases.[3][4] However, the inherent stereochemical complexity of this saturated bicyclic system presents a formidable challenge to chemists. This guide provides an in-depth exploration of the stereochemical intricacies of 5-amino-octahydrobenzofuran isomers, offering insights into their synthesis, characterization, and the critical importance of stereocontrol in harnessing their therapeutic potential.

Part 1: Deconstructing the Stereochemical Complexity

The 5-amino-octahydrobenzofuran core contains three stereogenic centers at the bridgehead carbons (C3a and C7a) and at the carbon bearing the amino group (C5). This gives rise to a total of 2³ = 8 possible stereoisomers. These isomers can be grouped into four pairs of enantiomers. The relative stereochemistry between these centers dictates the overall three-dimensional shape of the molecule, which in turn governs its biological activity.[5]

The fusion of the tetrahydrofuran and cyclohexane rings can be either cis or trans. In the cis-fused isomers, the hydrogens at the bridgehead carbons are on the same face of the molecule, resulting in a bent conformation. Conversely, the trans-fused isomers have these hydrogens on opposite faces, leading to a more linear and rigid structure. The conformational flexibility of the six-membered ring further adds to the complexity.[6][7] The cyclohexane ring in the octahydrobenzofuran system can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.[8][9] The orientation of the amino group at C5 (axial or equatorial) will also significantly impact the molecule's conformation and its interactions with biological targets.

Diagram: Stereoisomers of 5-Amino-Octahydrobenzofuran

Caption: Relationship between the eight stereoisomers of 5-amino-octahydrobenzofuran.

Part 2: Strategies for Stereoselective Synthesis

Controlling the stereochemistry during the synthesis of 5-amino-octahydrobenzofuran isomers is paramount. The choice of synthetic strategy will depend on the desired stereoisomer and the available starting materials. Both diastereoselective and enantioselective approaches are employed.

Diastereoselective Synthesis

Diastereoselective strategies aim to control the relative stereochemistry of the chiral centers. This is often achieved by substrate-controlled or reagent-controlled methods.

-

Substrate-Controlled Synthesis: The inherent stereochemistry of a chiral starting material can direct the formation of new stereocenters. For instance, starting from a chiral cyclohexane derivative can influence the stereochemical outcome of the furan ring formation.

-

Reagent-Controlled Synthesis: The use of stereoselective reagents can favor the formation of one diastereomer over others. For example, catalytic hydrogenation of a double bond in a precursor molecule using a specific catalyst can lead to the preferential formation of a particular diastereomer.[10]

A common strategy involves the cyclization of a substituted cyclohexane precursor.[11] The stereochemistry of the substituents on the cyclohexane ring will influence the facial selectivity of the cyclization, leading to the formation of either the cis or trans-fused ring system.

Enantioselective Synthesis

Enantioselective synthesis is crucial for obtaining optically pure isomers, which is often a requirement for therapeutic applications.[12][13]

-

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as carbohydrates or amino acids, to construct the desired chiral molecule.[14]

-

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction. For example, an asymmetric Diels-Alder reaction between a furan and a dienophile can be used to construct the octahydrobenzofuran core with high enantiomeric excess.[15] Chiral Lewis acids and organocatalysts are frequently employed in such transformations.[13]

Table 1: Comparison of Stereoselective Synthetic Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Diastereoselective | Control of relative stereochemistry. | Can be simpler to implement; relies on thermodynamic or kinetic control. | Does not produce enantiomerically pure compounds without a chiral starting material. |

| Enantioselective | Control of absolute stereochemistry. | Produces enantiomerically enriched or pure compounds. | Often requires more complex catalysts or starting materials; can be more expensive. |

Part 3: Analytical Techniques for Stereochemical Characterization

The unambiguous determination of the stereochemistry of each isolated isomer is a critical step. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the 5-amino-octahydrobenzofuran isomers.[16]

-

¹H NMR: The coupling constants (J-values) between protons on adjacent carbons can provide information about their dihedral angles, which in turn helps to deduce the relative stereochemistry. For example, a large coupling constant between two vicinal axial protons in the cyclohexane ring is indicative of a trans-diaxial relationship.

-

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can identify protons that are close in space. The presence or absence of NOE correlations between specific protons can help to establish the relative configuration of the stereocenters and the conformation of the ring system.[16]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of a molecule.[17] By obtaining a crystalline derivative of a single isomer, it is possible to elucidate its three-dimensional structure with high precision. This technique is invaluable for confirming the stereochemical assignments made by other methods.

Chiral Chromatography

Chiral chromatography is essential for the separation of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.[18] The choice of CSP depends on the specific properties of the analytes. Derivatization of the amino group with a chiral derivatizing agent can also be employed to form diastereomers that can be separated on a standard achiral stationary phase.[19]

Experimental Protocol: Chiral HPLC Separation of 5-Amino-octahydrobenzofuran Enantiomers

-

Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a protein-based column.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve good resolution and reasonable retention times. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape for basic analytes.

-

Sample Preparation: Dissolve the racemic mixture of the 5-amino-octahydrobenzofuran isomer in the mobile phase.

-

Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector or a mass spectrometer.

-

Data Analysis: Determine the retention times and peak areas of the two enantiomers to calculate the enantiomeric excess (ee).

Diagram: Workflow for Stereochemical Analysis

Caption: A typical workflow for the synthesis and stereochemical analysis of 5-amino-octahydrobenzofuran isomers.

Conclusion

The stereochemical complexity of 5-amino-octahydrobenzofuran isomers presents both a challenge and an opportunity in drug discovery. A thorough understanding of the stereoisomeric possibilities, coupled with the strategic application of stereoselective synthesis and robust analytical techniques, is essential for unlocking the full therapeutic potential of this important scaffold. By carefully navigating this intricate stereochemical landscape, researchers can design and develop novel drug candidates with improved efficacy and safety profiles.

References

-

Synthesis of 5-hydroxylated β-amino ester diastereoisomers (±)-9 and (±)-10[2]. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC. (n.d.). NCBI. Retrieved January 23, 2024, from [Link]

-

Neutron and X-ray crystal structures of a perdeuterated enzyme inhibitor complex reveal the catalytic proton network of the Toho-1 β-lactamase for the acylation reaction. (2013). Journal of Biological Chemistry, 288(48), 34683-34693. [Link]

-

(PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2017). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Finding the total amount of stereoisomers. (2020, February 21). YouTube. Retrieved January 23, 2024, from [Link]

-

Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. (2021). Organic Chemistry Frontiers, 8(19), 5436-5442. [Link]

-

Conformational Analysis of Medium Rings. (n.d.). Macmillan Group. Retrieved January 23, 2024, from [Link] conformational%20analysis%20of%20medium%20rings.pdf

-

(PDF) Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)-morphine. (2020). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. (2019). Molecules, 25(1), 21. [Link]

-

Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. (2014). Angewandte Chemie International Edition, 53(33), 8829-8833. [Link]

-

Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2013). Journal of Chromatography A, 1303, 1-25. [Link]

-

Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2023). Organic Letters, 25(26), 4872-4876. [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved January 23, 2024, from [Link]

-

How to Find Stereoisomers. (n.d.). Organic Chemistry Tutor. Retrieved January 23, 2024, from [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Molecules, 24(12), 2218. [Link]

-

3.6: Stereoisomers. (2019, June 5). Chemistry LibreTexts. Retrieved January 23, 2024, from [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2023). Atlantis Press, 2, 248-261. [Link]

-

Conformational Analysis of Benzoannulated Nine-Membered Rings, 5. 1,2,6,7-Tetrahydro-4H-3,5-benzodioxonin. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Letters, 23(13), 4915-4919. [Link]

-

Chiral Separation of Amino Acids by Chromatography. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2022). Beilstein Journal of Organic Chemistry, 18, 869-878. [Link]

-

Conformational analysis of medium rings. (2015, April 2). SlideShare. Retrieved January 23, 2024, from [Link]

-

Chemical and in vitro biological formation of octahydrocurcumin stereoisomers, and in vitro activity of raceme and meso-octahydrocurcumin. (2023). Bioscience, Biotechnology, and Biochemistry, 87(3), 303-307. [Link]

-

Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. (2000). Journal of Medicinal Chemistry, 43(15), 2837-2850. [Link]

-

Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins. (2022). Organic & Biomolecular Chemistry, 20(25), 5087-5091. [Link]

-

Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. (2019). Molecules, 25(1), 21. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(45), 26096-26114. [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved January 23, 2024, from [Link]

-

Photochemistry in Medicinal Chemistry and Chemical Biology. (2023). Journal of Medicinal Chemistry, 66(6), 3845-3873. [Link]

-

Organic Chemistry: Total Number of Stereoisomers. (2019, May 17). SimpleChemConcepts. Retrieved January 23, 2024, from [Link]

-

High-throughput, fast enantioseparations of chiral bioactive compounds by means of liquid chromatography on modern stationary phases: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis, 236, 115714. [Link]

-

Ring Conformations. (n.d.). Michigan State University. Retrieved January 23, 2024, from [Link]

-

Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014, June 30). ChemistryViews. Retrieved January 23, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Conformational analysis of medium rings | PPTX [slideshare.net]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. idc-online.com [idc-online.com]

- 10. Chemical and in vitro biological formation of octahydrocurcumin stereoisomers, and in vitro activity of raceme and meso-octahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neutron and X-ray crystal structures of a perdeuterated enzyme inhibitor complex reveal the catalytic proton network of the Toho-1 β-lactamase for the acylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sfera.unife.it [sfera.unife.it]

- 19. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Octahydro-1-benzofuran-5-amine CAS number and synonyms

[1]

Executive Summary & Core Significance

Octahydro-1-benzofuran-5-amine (CAS: 1558817-25-6) is a bicyclic, saturated amine scaffold increasingly utilized in modern medicinal chemistry.[1] Unlike its aromatic counterpart (1-benzofuran-5-amine), this compound represents a "3D-rich" fragment, offering high fraction of sp3-hybridized carbons (

This guide details the physicochemical identity, synthetic pathways, and application logic for researchers incorporating this scaffold into lead optimization programs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Registry

| Parameter | Value |

| CAS Registry Number | 1558817-25-6 |

| IUPAC Name | Octahydro-1-benzofuran-5-amine |

| Common Synonyms | 5-Aminooctahydrobenzofuran; Octahydrobenzo[b]furan-5-amine |

| Molecular Formula | C |

| Molecular Weight | 141.21 g/mol |

| SMILES | NC1CCC2C(C1)CCO2 |

| InChI Key | Derived from specific stereoisomer |

Physicochemical Properties (Predicted)

| Property | Value | Significance |

| cLogP | ~0.5 - 0.8 | Ideal for CNS penetration and oral bioavailability.[1] |

| TPSA | ~38 Ų | High permeability potential (Rule of 5 compliant).[1] |

| pKa (Conj. Acid) | ~9.5 - 10.5 | Typical for secondary aliphatic amines; exists as cation at physiological pH.[1] |

| H-Bond Donors | 1 | Primary amine functionality.[1] |

| H-Bond Acceptors | 2 | Amine nitrogen + Furan oxygen.[1] |

Stereochemical Complexity

The octahydrobenzofuran core contains two bridgehead stereocenters (3a, 7a) and one amine-bearing stereocenter (5), creating a potential for multiple diastereomers.[1]

-

Cis-Fusion: The 5,6-ring system is most stable in a cis-fused conformation (similar to hydrindane).[1] Catalytic hydrogenation typically yields the cis-fused core.

-

Amine Orientation: The amine at position 5 can be endo or exo relative to the bridgehead.

-

Commercial Status: CAS 1558817-25-6 typically refers to the racemic mixture or the unspecified stereoisomer. Researchers requiring specific enantiomers (e.g., (3aR,5R,7aS)) must employ asymmetric synthesis or chiral resolution.[1]

Synthetic Methodologies

The synthesis of octahydro-1-benzofuran-5-amine generally proceeds through the reduction of the aromatic precursor or the construction of the bicyclic core followed by functionalization.

Protocol A: Reductive Amination (Primary Route)

This route is preferred for generating the amine from the accessible ketone intermediate.[1]

-

Intermediate Preparation: Octahydro-1-benzofuran-5-one is prepared via the catalytic hydrogenation of 6,7-dihydro-4H-benzofuran-5-one or direct hydrogenation of benzofuran-5-ol derivatives using Rh/Al

O -

Reductive Amination: The ketone is treated with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride or STAB) to yield the amine.[1]

Protocol B: Oxime Reduction

Alternatively, the ketone can be converted to an oxime, which is then reduced to the primary amine.[1] This method often allows for better stereocontrol depending on the reducing agent used (e.g., LiAlH

Experimental Workflow Visualization

The following diagram outlines the logical synthetic flow from the aromatic precursor to the target amine.

Figure 1: Synthetic pathways to Octahydro-1-benzofuran-5-amine showing the direct reductive amination and the oxime intermediate routes.[1][2]

Applications in Drug Discovery[1][7]

Scaffold Hopping & FBDD

Octahydro-1-benzofuran-5-amine serves as a saturated bioisostere for:

-

5-Aminobenzofuran: Reducing the aromatic ring increases solubility and introduces chirality.

-

5-Aminoindole / Indoline: The oxygen atom alters the H-bond acceptor profile and lipophilicity (logD) compared to the NH of indole.

Biological Targets

Due to its structural similarity to neurotransmitters and alkaloids (e.g., galanthamine core), this scaffold is relevant for:

Handling & Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines are prone to oxidation and carbamate formation upon exposure to air/CO

.[1] -

Solubility: Highly soluble in DMSO, Methanol, and DCM.[1] Moderate water solubility (pH dependent).[1]

References

-

PubChem Compound Summary. "Octahydro-1-benzofuran-5-amine (CAS 1558817-25-6)."[1] National Center for Biotechnology Information. Link[1]

-

Moock, D., et al. (2021). "Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis."[1][3] Angewandte Chemie International Edition. (Describes synthesis of the octahydrobenzofuran core). Link[1]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry. (Standard protocol for amine synthesis). Link[1]

Sources

- 1. Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4a,5,9,10,11,12-Hexahydro-6H-benzo[a]cyclohepta[hi]benzofuran - Synthesis of Unnatural Galanthamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability of Saturated Benzofuran Derivatives: A Technical Guide

Topic: Metabolic Stability of Saturated Benzofuran Derivatives Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Cost of Saturation

In medicinal chemistry, the 2,3-dihydrobenzofuran (saturated benzofuran) scaffold is a privileged structure, offering distinct vectors for substitution and improved solubility compared to its planar, aromatic benzofuran counterpart. However, this saturation introduces specific metabolic liabilities—primarily benzylic oxidation—that can severely limit oral bioavailability.

This guide provides a mechanistic analysis of these liabilities, actionable medicinal chemistry strategies to mitigate them, and a validated experimental protocol for assessing metabolic stability in early discovery.

Mechanistic Analysis: The Metabolic "Soft Spots"[1]

Unlike the fully aromatic benzofuran, which typically undergoes metabolic clearance via aromatic hydroxylation or epoxide formation, the 2,3-dihydrobenzofuran possesses two

The Benzylic Oxidation Pathway

The primary metabolic driver for this scaffold is Cytochrome P450 (CYP)-mediated hydroxylation , predominantly at the C3 position .

-

Why C3? The C3 carbon is benzylic. The C-H bond dissociation energy (BDE) at this position is significantly lower (~85-90 kcal/mol) than a standard alkyl C-H bond (~98 kcal/mol) due to resonance stabilization of the radical intermediate by the adjacent benzene ring.

-

The Cascade:

-

Hydroxylation: CYP enzymes (often CYP3A4 or CYP2D6) insert oxygen at C3, forming 3-hydroxy-2,3-dihydrobenzofuran.

-

Dehydration/Aromatization: This metabolite is chemically unstable and often undergoes dehydration to form the fully aromatic benzofuran. This represents a "metabolic aromatization" pathway.

-

Ring Opening: Alternatively, oxidation at C2 (hemiacetal formation) can lead to spontaneous ring opening, exposing a reactive phenol and an aldehyde chain, which can form covalent adducts with proteins.

-

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the dihydrobenzofuran core.

Figure 1: Divergent metabolic pathways of 2,3-dihydrobenzofuran. The C3-hydroxylation pathway leading to aromatization is often the dominant clearance mechanism.

Strategic Optimization (SAR)

To improve the metabolic half-life (

Deuteration (The Kinetic Isotope Effect)

Replacing hydrogen atoms at C3 with deuterium (

-

Impact: Often yields a 2-5x increase in metabolic stability.

Steric Blocking

Introducing a gem-dimethyl group at C3 or C2 eliminates the abstractable protons entirely (at that carbon) or creates significant steric hindrance for the CYP heme iron to access the remaining protons.

-

Trade-off: This significantly changes the molecular shape and lipophilicity (cLogP), potentially affecting target binding.

Electronic Deactivation

Adding electron-withdrawing groups (EWGs) like Fluorine (

Comparative Stability Data

The table below summarizes the theoretical impact of these modifications based on literature trends for similar scaffolds (e.g., Carbofuran metabolism).

| Compound Variant | Modification | Metabolic Liability | Relative Stability (Fold Change) |

| Parent | Unsubstituted | High (C3 Benzylic Ox) | 1.0x (Baseline) |

| Analog A | 3,3-d2 (Deuteration) | Reduced C3 HAT rate | ~2.5x |

| Analog B | 3,3-dimethyl | Blocked C3 Ox | ~8.0x |

| Analog C | 5-Fluoro | Reduced e- density | ~1.5x |

| Analog D | Pyridine-fused (Aza) | Reduced Lipophilicity | ~4.0x |

Experimental Protocol: Microsomal Stability Assay

This protocol determines the Intrinsic Clearance (

Reagents & Materials

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

-

Test Compound: 10 mM stock in DMSO.

Step-by-Step Workflow

Step 1: Preparation of Incubation Mixture

-

Dilute HLM to 0.5 mg/mL in KPi buffer (pre-warmed to 37°C).

-

Spike Test Compound into the HLM mixture to a final concentration of 1 µM .

-

Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

-

Step 2: Pre-Incubation

-

Incubate the mixture at 37°C for 5 minutes. This allows the compound to bind non-specifically to microsomes and reach thermal equilibrium.

Step 3: Reaction Initiation

-

Add NADPH (final conc. 1 mM) to initiate the reaction.[1]

-

Control: Prepare a parallel incubation without NADPH to monitor non-enzymatic degradation (chemical stability).

Step 4: Sampling (Time-Course)

-

At time points

min, remove 50 µL aliquots. -

Immediately dispense into 150 µL of ice-cold Quench Solution (ACN + IS).

-

Why: This precipitates proteins and stops metabolism instantly.

-

Step 5: Processing & Analysis

-

Centrifuge plates at 4,000 rpm for 20 min at 4°C.

-

Inject supernatant onto LC-MS/MS.[1]

-

Monitor the Parent/Internal Standard peak area ratio.

Assay Visualization

The following diagram details the logical flow of the stability assay.

Figure 2: Standardized workflow for microsomal stability assessment.

Data Calculation & Interpretation

To validate the stability, calculate the Intrinsic Clearance (

-

Plot:

vs. Time (min). -

Slope: The slope of the linear regression is

. -

Half-life (

): -

Intrinsic Clearance (

):-

Where [Microsomal Protein] is typically 0.5 mg/mL.

-

Success Criteria:

-

High Stability:

min ( -

Moderate Stability:

min. -

Low Stability:

min (Likely requires structural modification).

References

-

Synthesis and Reactivity: Wu, L., et al. (2021).[2] Rh(III)-Catalyzed C-H Activation for Dihydrobenzofuran Synthesis. Organic Letters.

-

Metabolic Pathways: Usach, I., et al. (2004). In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450. Chemico-Biological Interactions.

-

Drug Design Strategy: Lazzara, P. R., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.[3]

-

Assay Protocol: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

-

PAR4 Antagonists: Wang, Y., et al. (2024).[4] Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as PAR4 Antagonists. Journal of Medicinal Chemistry.

Sources

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of 2,3-Dihydro[1,4]dioxino[2,3- g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Three-Dimensional Landscape of Octahydrobenzofuran Amines: A Technical Guide for Drug Discovery

Introduction: Embracing the Third Dimension in Drug Discovery

The pursuit of novel therapeutics is an ever-evolving journey, demanding innovative strategies to navigate the vastness of chemical space. For decades, drug discovery has been heavily influenced by the principles of Lipinski's "rule of five," which has inadvertently led to a predominance of flat, aromatic compounds in screening libraries. While this approach has yielded numerous successes, it has also left a significant portion of the proteome, particularly targets with challenging binding sites, "undruggable."

The limitations of two-dimensional thinking have spurred a paradigm shift towards embracing the third dimension in medicinal chemistry. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy, and within this field, there is a growing appreciation for the value of three-dimensional (3D) fragments. These sp³-rich scaffolds offer a wealth of stereochemical complexity and conformational diversity, enabling them to make more precise and intricate interactions with protein binding pockets. Saturated heterocyclic scaffolds, in particular, are gaining prominence due to their favorable physicochemical properties, such as improved solubility and metabolic stability, compared to their aromatic counterparts.[1][2]

This technical guide delves into the rich 3D structural diversity of a particularly promising class of fragments: octahydrobenzofuran amines . This bicyclic scaffold, a fusion of a cyclohexane and a tetrahydrofuran ring, offers a rigid yet conformationally nuanced core that can be decorated with an amine functionality to provide a key interaction point for biological targets. We will explore the stereoselective synthesis of these fragments, dissect their intricate conformational landscape, and discuss their potential applications in modern drug discovery campaigns.

Stereoselective Synthesis: Crafting the 3D Architecture

The therapeutic potential of octahydrobenzofuran amine fragments is intrinsically linked to their three-dimensional structure. Therefore, the ability to control the stereochemistry at multiple chiral centers during their synthesis is of paramount importance. The fusion of the cyclohexane and tetrahydrofuran rings can be either cis or trans, and the amine substituent can be positioned at various locations with either an axial or equatorial orientation. Each of these stereoisomers presents a unique 3D shape for interaction with a biological target.

Key Synthetic Strategies

Several synthetic approaches can be employed to access stereochemically defined octahydrobenzofuran amines. These strategies often leverage classic organic reactions with modern catalytic methods to achieve high levels of stereocontrol.

One powerful approach involves the diastereoselective epoxidation of a methyleneoctahydrobenzofuran intermediate followed by regioselective oxirane ring-opening with an amine .[3] This strategy allows for the introduction of the amine group with defined stereochemistry. The starting methyleneoctahydrobenzofuran can be synthesized from readily available chiral precursors, such as isopulegol, thereby establishing the initial stereochemistry of the ring system.[3]

Caption: Synthetic pathway to octahydrobenzofuran amines.

Another versatile method is the oxonium-Prins cyclization , which can be used to construct the tetrahydrofuran ring with control over the relative stereochemistry of the substituents.[4] By carefully choosing the starting materials and reaction conditions, it is possible to favor the formation of either cis- or trans-fused ring systems. Subsequent functional group manipulation can then be used to introduce the amine moiety.

The stereoselective synthesis of morphine fragments has also provided valuable insights into the construction of cis- and trans-octahydro-1H-benzo[4][5]furo[3,2-e]isoquinolines, which share the core octahydrobenzofuran skeleton.[5] These syntheses often employ palladium-catalyzed cyclization reactions to construct the fused ring system with high stereocontrol.

| Synthetic Method | Key Transformation | Stereochemical Control | Advantages | Disadvantages |

| Epoxidation/Ring Opening | Stereoselective epoxidation and amine addition | High diastereoselectivity | Utilizes chiral pool starting materials | Limited to specific substitution patterns |

| Oxonium-Prins Cyclization | Lewis acid-mediated cyclization of an unsaturated alcohol | Good control over ring fusion stereochemistry | Convergent approach | Can require multi-step synthesis of precursors |

| Palladium-Catalyzed Cyclization | Intramolecular Heck or similar reactions | Excellent stereocontrol | High efficiency and functional group tolerance | Requires specialized catalysts and precursors |

Table 1: Comparison of Synthetic Strategies for Octahydrobenzofuran Amines

Experimental Protocol: Synthesis of a Neoisopulegol-Based Octahydrobenzofuran Aminoalcohol[3]

This protocol describes the synthesis of a 1,2-aminoalcohol derivative with a neoisopulegol-based octahydrobenzofuran core.

Step 1: Synthesis of the Methyleneoctahydrobenzofuran Intermediate

-

To a solution of (+)-neoisopulegol (derived from natural (-)-isopulegol) in an appropriate solvent, add a chlorinating agent (e.g., N-chlorosuccinimide).

-

Initiate the reaction, for example, by photolysis or with a radical initiator, to achieve allylic chlorination.

-

Induce cyclization of the resulting allylic chloride to form the methyleneoctahydrobenzofuran intermediate. This can be achieved under thermal conditions or with a Lewis acid catalyst.

-

Purify the product by column chromatography.

Step 2: Stereoselective Epoxidation

-

Dissolve the methyleneoctahydrobenzofuran intermediate in a chlorinated solvent (e.g., dichloromethane).

-

Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Purify the resulting epoxide by column chromatography.

Step 3: Oxirane Ring Opening with a Primary Amine

-

Dissolve the purified epoxide in a suitable solvent (e.g., methanol).

-

Add the desired primary amine in excess.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting 1,2-aminoalcohol by column chromatography to yield the final product.

Conformational Analysis: Unveiling the 3D Structural Diversity

The octahydrobenzofuran scaffold, analogous to decalin, can exist in different conformational isomers depending on the stereochemistry of the ring fusion. The trans-fused system is conformationally rigid, existing in a stable chair-chair conformation. In contrast, the cis-fused system is conformationally flexible and can undergo ring-flipping between two chair-chair conformers.[6]

Caption: Ring flipping in cis-octahydrobenzofuran.

The introduction of an amine substituent further enriches this conformational landscape. The position and stereochemistry (axial vs. equatorial) of the amine group can significantly influence the conformational equilibrium of the cis-fused system and introduce additional steric and electronic interactions in both cis and trans isomers.

Influence of the Amine Substituent

The conformational preference of a substituent on a cyclohexane ring is governed by the desire to minimize steric interactions, particularly 1,3-diaxial interactions. Generally, bulky substituents prefer to occupy the more spacious equatorial position. The conformational preference of an amino group can be influenced by its protonation state and the nature of any N-substituents.

In the context of the octahydrobenzofuran scaffold, the conformational analysis becomes more complex due to the presence of the fused tetrahydrofuran ring and the lone pair of electrons on the oxygen atom. These features can introduce additional stereoelectronic effects, such as the anomeric effect, which may influence the preferred conformation of the amine substituent.

Computational studies, coupled with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for elucidating the conformational preferences of these fragments.[7] Key NMR parameters, such as coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations, can provide detailed information about the dihedral angles and through-space proximities of protons, allowing for the determination of the predominant conformation in solution. X-ray crystallography can provide definitive solid-state structures, offering a snapshot of a low-energy conformation.[8]

| Parameter | Axial Amine | Equatorial Amine |

| ³JHH (H-C-N-H) | Typically small (2-4 Hz) | Typically large (8-12 Hz) for anti-periplanar protons |

| NOE Correlations | Strong NOEs to other axial protons on the same face of the ring | Strong NOEs to adjacent axial and equatorial protons |

| ¹³C Chemical Shifts | Upfield shift of the carbon bearing the amine and γ-gauche carbons | Downfield shift compared to the axial isomer |

Table 2: Key NMR Parameters for Conformational Analysis of Amines

Application in Fragment-Based Drug Discovery

The rich 3D structural diversity of octahydrobenzofuran amine fragments makes them highly attractive for use in FBDD campaigns. Their well-defined stereochemistry and conformational preferences allow them to present a precise vector for interaction with a protein binding site. The amine group can act as a hydrogen bond donor or acceptor, or as a handle for further chemical elaboration to grow the fragment into a more potent lead compound.

Case Study: Hypothetical Screening Campaign

To illustrate the potential of these fragments, consider a hypothetical FBDD campaign targeting a novel kinase. A library of stereochemically diverse octahydrobenzofuran amine fragments is screened against the target protein using a biophysical technique such as Surface Plasmon Resonance (SPR) or NMR spectroscopy.

Several hits are identified, and their binding modes are determined by X-ray crystallography. The crystal structures reveal that a cis-fused octahydrobenzofuran amine with an equatorial amine at the C5 position binds in a key pocket, with the amine forming a crucial hydrogen bond with a backbone carbonyl of the protein.

Caption: A typical fragment-based drug discovery workflow.

With this structural information in hand, medicinal chemists can then embark on a hit-to-lead optimization campaign. The octahydrobenzofuran core provides a rigid scaffold to maintain the key binding interactions, while the amine functionality serves as an anchor point for synthetic elaboration. By exploring different substituents on the amine or at other positions on the scaffold, it is possible to improve the potency, selectivity, and pharmacokinetic properties of the initial fragment hit.

Conclusion

Octahydrobenzofuran amine fragments represent a valuable and underexplored area of chemical space for fragment-based drug discovery. Their inherent 3D structural diversity, arising from the interplay of stereochemistry and conformational flexibility, provides a powerful platform for the design of novel therapeutics. The ability to synthesize these fragments in a stereocontrolled manner is crucial for unlocking their full potential. As our understanding of the intricate relationship between 3D structure and biological activity continues to grow, scaffolds such as octahydrobenzofuran amines will undoubtedly play an increasingly important role in the future of drug discovery.

References

- Design, modular synthesis and screening of 58 shape-diverse 3-D fragments - PMC. (2025). Vertex AI Search.

- 3D Shape Diverse Fragment Library - Enamine. (n.d.). Vertex AI Search.

- Expanding medicinal chemistry into 3D space: Metallofragments as 3D scaffolds for fragment-based drug discovery - ResearchG

-

Stereoselective synthesis of morphine fragments trans- and cis-octahydro-1H-benzo[4][5]furo[3,2-e]isoquinolines - ResearchGate. (2025). Vertex AI Search.

- Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization - Imperial College London. (n.d.). Vertex AI Search.

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023). Vertex AI Search.

- Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)

- Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed. (n.d.). Vertex AI Search.

- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed. (2021). Vertex AI Search.

- Saturated Heterocycles with Applications in Medicinal Chemistry - ResearchG

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Vertex AI Search.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). Vertex AI Search.

- Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - NIH. (n.d.). Vertex AI Search.

- A diastereoselective preparation of cyclic α-aminoboron

- Fused Rings: Cis and Trans Decalin - Master Organic Chemistry. (2014). Vertex AI Search.

- Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PubMed. (2019). Vertex AI Search.

- Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives | Request PDF. (2025). Vertex AI Search.

- Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines | Request PDF. (n.d.). Vertex AI Search.

- Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Vertex AI Search.

- 12.9: Conformations of Decalin - Chemistry LibreTexts. (2021). Vertex AI Search.

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...

- Bioactive Benzofuran Derivatives: A Review | Request PDF. (2025). Vertex AI Search.

- X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. (n.d.). Vertex AI Search.

- Fragment-based drug discovery: A graphical review - PMC. (2025). Vertex AI Search.

- SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES Catherine A. Faler, Bin Cao, and Madeleine M. Joullié* D. (n.d.). Vertex AI Search.

- Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones - NIH. (n.d.). Vertex AI Search.

- Decalins | Dalal Institute. (n.d.). Vertex AI Search.

- 4a,5,9,10,11,12-Hexahydro-6H-benzo[a]cyclohepta[hi]benzofuran - Synthesis of Unnatural Galanthamine Analogs - PMC - NIH. (n.d.). Vertex AI Search.

- Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis - American Chemical Society. (2026). Vertex AI Search.

- Relevance of Torsional Effects to the Conformational Equilibria of 1,5-Diaza-cis-decalins: A Theoretical and Experimental Study | The Journal of Organic Chemistry - ACS Public

- Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed. (2024). Vertex AI Search.

- Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations - The Royal Society of Chemistry. (n.d.). Vertex AI Search.

- Conformational analysis of n butane | PPTX - Slideshare. (n.d.). Vertex AI Search.

- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - MDPI. (2019). Vertex AI Search.

- A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation - Indian Academy of Sciences. (n.d.). Vertex AI Search.

-

Conformational studies of N(3)-substituted[5][9][10]-oxadiazinan-2-ones - PubMed. (n.d.). Vertex AI Search.

- Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H 3 Receptor Antagonists with Improved Potency | Request PDF. (2025). Vertex AI Search.

- 13C nuclear magnetic resonance studies. 81.' Conformational inversion barriers of some cis-decalins determined - Canadian Science Publishing. (n.d.). Vertex AI Search.

- Introduction into Fragment Based Drug Discovery - YouTube. (2022). Vertex AI Search.

- CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERN

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Studies on the s-cis-trans isomerism for some furan derivatives through IR and NMR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. optibrium.com [optibrium.com]

- 4. researchgate.net [researchgate.net]

- 5. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydrofuran synthesis [organic-chemistry.org]

Methodological & Application

Application Note: A Strategic Approach to the Synthesis of Octahydro-1-benzofuran-5-amine from Benzofuran Precursors

Introduction

The octahydro-1-benzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine functionality at the 5-position creates a versatile intermediate, octahydro-1-benzofuran-5-amine, which is a valuable building block for the synthesis of novel therapeutics.[1][2][3] This application note provides a comprehensive guide for the synthesis of octahydro-1-benzofuran-5-amine from readily available benzofuran precursors. We will explore a robust synthetic strategy, delving into the rationale behind the chosen methodologies and providing detailed, step-by-step protocols for key transformations. The focus is on a logical and efficient pathway that begins with the functionalization of the benzofuran core, followed by the complete saturation of the bicyclic system.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of octahydro-1-benzofuran-5-amine from a benzofuran starting material necessitates two primary transformations:

-

Introduction of the Amine Functionality: This can be achieved either by direct amination of the benzofuran ring or, more commonly, through the nitration of the aromatic ring followed by reduction of the nitro group.

-

Complete Hydrogenation of the Bicyclic Ring System: This involves the saturation of both the furan and the benzene rings of the benzofuran scaffold.

Our proposed synthetic pathway commences with 5-nitrobenzofuran as a key intermediate. This precursor is advantageous as the nitro group can be reduced to the desired amine in a subsequent step. The overall strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for octahydro-1-benzofuran-5-amine.

Part 1: Synthesis of 5-Nitrobenzofuran

The initial step involves the nitration of benzofuran to introduce the nitro group at the 5-position. This is a standard electrophilic aromatic substitution reaction.

Protocol 1: Nitration of Benzofuran

Materials:

-

Benzofuran

-

Fuming nitric acid

-

Acetic anhydride

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

In a round-bottom flask cooled to 0 °C in an ice bath, dissolve benzofuran (1.0 eq) in a mixture of acetic anhydride and acetic acid.

-

Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 5-nitrobenzofuran.

Part 2: Catalytic Hydrogenation to Octahydro-1-benzofuran-5-amine

The complete reduction of 5-nitrobenzofuran to octahydro-1-benzofuran-5-amine is a challenging transformation that requires careful selection of catalysts and reaction conditions to achieve both saturation of the bicyclic system and reduction of the nitro group. A two-step or a one-pot cascade approach can be employed.[4]

Strategy A: Two-Step Hydrogenation

This strategy involves the initial selective hydrogenation of the furan ring and reduction of the nitro group, followed by the hydrogenation of the remaining benzene ring.

Step 1: Selective Hydrogenation to 5-Amino-2,3-dihydrobenzofuran

Catalytic systems based on palladium or ruthenium have been shown to be effective for the selective hydrogenation of the furan ring in benzofuran derivatives.[5][6] Concurrently, these catalysts can facilitate the reduction of the nitro group to an amine.

Protocol 2: Synthesis of 5-Amino-2,3-dihydrobenzofuran

Materials:

-

5-Nitrobenzofuran

-

Palladium on carbon (10% Pd/C) or Ruthenium on carbon (5% Ru/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite®

Procedure:

-

To a high-pressure reactor, add 5-nitrobenzofuran (1.0 eq) and the chosen catalyst (5-10 mol%).

-

Add methanol or ethanol as the solvent.

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude 5-amino-2,3-dihydrobenzofuran, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Arene Hydrogenation to Octahydro-1-benzofuran-5-amine

The hydrogenation of the benzene ring of 5-amino-2,3-dihydrobenzofuran requires more forcing conditions, often employing rhodium or ruthenium-based catalysts.

Protocol 3: Synthesis of Octahydro-1-benzofuran-5-amine

Materials:

-

5-Amino-2,3-dihydrobenzofuran

-

Rhodium on alumina (5% Rh/Al₂O₃) or Ruthenium on carbon (5% Ru/C)

-

Methanol or Acetic acid

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, dissolve 5-amino-2,3-dihydrobenzofuran (1.0 eq) in methanol or acetic acid.

-

Add the rhodium or ruthenium catalyst (5-10 mol%).

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen gas to a high pressure (e.g., 500-1000 psi).

-

Heat the reaction to a higher temperature (e.g., 80-120 °C) and stir.

-

Maintain the reaction under these conditions for an extended period (12-24 hours), monitoring for the disappearance of the starting material.

-

After completion, cool the autoclave, vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate. If acetic acid was used as the solvent, a basic workup will be required to neutralize the acid and isolate the free amine.

-

Purify the final product by distillation or crystallization to obtain octahydro-1-benzofuran-5-amine.

Strategy B: One-Pot Cascade Hydrogenation

A more efficient approach is a one-pot cascade catalysis that achieves the complete reduction of 5-nitrobenzofuran in a single step.[4] This requires a highly active and robust catalyst capable of hydrogenating both rings and reducing the nitro group. A combination of catalysts or a single, highly effective catalyst can be used.

Caption: One-pot cascade hydrogenation concept.

Protocol 4: One-Pot Synthesis of Octahydro-1-benzofuran-5-amine

Materials:

-

5-Nitrobenzofuran

-

A highly active hydrogenation catalyst (e.g., Rhodium on carbon, or a mixed catalyst system like Pd/C and Rh/C)

-

Methanol or other suitable solvent

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Procedure:

-

Charge a high-pressure autoclave with 5-nitrobenzofuran (1.0 eq) and the hydrogenation catalyst(s) (5-10 mol%).

-

Add the solvent and seal the autoclave.

-

Purge the system with nitrogen and then with hydrogen.

-

Pressurize with hydrogen to a high pressure (e.g., 1000 psi).

-

Gradually heat the reaction mixture to the target temperature (e.g., 100 °C) while stirring.

-

Maintain the reaction at this temperature and pressure for 24-48 hours, or until the reaction is complete as determined by GC-MS analysis.

-

Cool the autoclave to room temperature, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting octahydro-1-benzofuran-5-amine by vacuum distillation or another appropriate method.

Data Summary

The following table provides expected outcomes for the key transformations. Yields are indicative and may vary based on specific reaction conditions and scale.

| Transformation | Starting Material | Product | Catalyst/Reagents | Typical Yield |

| Nitration | Benzofuran | 5-Nitrobenzofuran | HNO₃, Ac₂O, AcOH | 70-85% |

| Selective Hydrogenation | 5-Nitrobenzofuran | 5-Amino-2,3-dihydrobenzofuran | 10% Pd/C, H₂ | 85-95% |

| Arene Hydrogenation | 5-Amino-2,3-dihydrobenzofuran | Octahydro-1-benzofuran-5-amine | 5% Rh/Al₂O₃, H₂ | 75-90% |

| One-Pot Hydrogenation | 5-Nitrobenzofuran | Octahydro-1-benzofuran-5-amine | Rh/C, H₂ | 60-80% |

Conclusion

The synthesis of octahydro-1-benzofuran-5-amine from benzofuran precursors is a multi-step process that can be achieved through a logical sequence of nitration followed by catalytic hydrogenation. The choice between a two-step or a one-pot hydrogenation strategy will depend on the available equipment, desired purity, and process optimization goals. The protocols provided herein offer a solid foundation for researchers and drug development professionals to access this valuable building block for the exploration of new chemical entities. Careful optimization of catalyst selection, solvent, temperature, and pressure will be key to achieving high yields and purity of the final product.

References

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Ma, D., et al. (2017). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. ResearchGate. Retrieved from [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

-

Larsson, J., et al. (2022). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. ChemRxiv. Retrieved from [Link]

-

PubChem. (n.d.). Octahydro-1-benzofuran-5-amine. Retrieved from [Link]

- Sun, M., et al. (2005). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry.

-

Li, J., et al. (2023). Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). MDPI. Retrieved from [Link]

-

Wang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Retrieved from [Link]

-

Khanam, H., & Shamsuzzaman. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

- Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research.

- Dong, Y., et al. (2021). Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans.

-

Wang, Y., et al. (2019). Organocatalyzed Asymmetric Dearomative Aza-Michael/Michael Addition Cascade of 2-Nitrobenzofurans and 2-Nitrobenzothiophenes with 2-Aminochalcones. Organic Letters. Retrieved from [Link]

-

Pous, J., et al. (2019). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]

-

Chen, J., et al. (2018). Asymmetric dearomatization of 2-nitrobenzofurans by organocatalyzed one-step Michael addition to access 3,3′-disubstituted oxindoles. Chemical Communications. Retrieved from [Link]

- Wan, J., & Liu, Y. (2024). Annulation of Enaminones with Quinonediimides/Quinoneimides for Selective Synthesis of Indoles and 2-Aminobenzofurans.

-

Li, X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. Retrieved from [Link]

- J. C. A. de Carvalho, et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase.

-

Li, Y., et al. (2020). Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons. Organic Chemistry Frontiers. Retrieved from [Link]

- Maruya, C., et al. (2025). A Dehydrogenative Approach towards Benzofuran Derivatives under Iridium Catalysis.

Sources

Application Note: High-Performance Reductive Amination of Octahydrobenzofuran-5-one

Executive Summary & Strategic Importance

The octahydrobenzofuran-5-one scaffold represents a critical bicyclic pharmacophore, structurally analogous to the core of Galanthamine, Lycoramine, and various morphinan alkaloids. Functionalization of the C5-ketone via reductive amination is a pivotal step in generating bioactive amine libraries.

However, this transformation presents specific challenges:

-

Stereochemical Ambiguity: The cis- or trans-fusion of the tetrahydrofuran and cyclohexane rings dictates the facial selectivity of hydride attack.

-

Conformational Locking: Unlike simple cyclohexanones, the fused oxygen heterocycle imposes rigidity (in trans-fused) or specific folding (in cis-fused), altering the trajectory of nucleophilic attack.

-

Imine Stability: Electronic effects from the C7a-oxygen can destabilize the intermediate iminium species, necessitating robust dehydrating conditions.

This guide details two field-proven protocols: a Standard Direct Amination (Abdel-Magid) for robust substrates, and a Titanium-Mediated Protocol for sterically hindered or electron-deficient amines.

Decision Matrix: Selecting the Correct Protocol

Before initiating synthesis, analyze your amine partner and substrate constraints using the workflow below.

Figure 1: Decision tree for selecting the optimal reductive amination strategy based on amine nucleophilicity and sterics.

Protocol A: Standard Direct Reductive Amination

Based on the Abdel-Magid Protocol

This is the method of choice for primary and secondary alkyl amines. It utilizes Sodium Triacetoxyborohydride (

Materials

-

Substrate: Octahydrobenzofuran-5-one (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)

-

Reductant: Sodium triacetoxyborohydride (

) (1.4 – 1.6 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology

-

Imine Pre-equilibrium:

-

In a dry reaction vial under

, dissolve the ketone (1.0 mmol) and amine (1.1 mmol) in DCE (3–5 mL). -

Add Glacial AcOH (1.0–2.0 mmol). Note: Acid catalysis is critical to protonate the carbinolamine intermediate and drive dehydration to the iminium ion.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Add

(1.5 mmol) in a single portion. -

Observation: Mild effervescence may occur.

-

Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (Visualize with Ninhydrin or PMA).

-

-

Quench & Workup:

-

Quench by adding saturated aqueous

(slowly). Stir for 15 minutes to decompose excess borohydride. -

Extract with DCM (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Flash chromatography (typically DCM/MeOH/

gradients) is usually required to separate the amine from trace alcohol byproducts.

-

Mechanistic Insight

is sterically bulky and electron-poor compared toProtocol B: Titanium(IV)-Mediated Amination

For Hindered or Weakly Nucleophilic Amines

When the amine is electron-deficient (e.g., anilines) or sterically encumbered, the equilibrium formation of the imine is unfavorable. Titanium(IV) isopropoxide (

Materials

-

Substrate: Octahydrobenzofuran-5-one (1.0 equiv)

-

Amine: 1.0 – 1.1 equiv

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.2 – 1.5 equiv) -

Reductant: Sodium Borohydride (

) (1.0 equiv) -

Solvent: Neat (if liquid amine) or THF/EtOH.

Step-by-Step Methodology

-

Imine Formation (The "Push"):

-

In a dry flask under Argon, combine the ketone (1.0 mmol) and amine (1.0 mmol).

-

Add

(1.25 mmol) neat. -

Stir the viscous mixture at RT for 4–12 hours.

-

Checkpoint: Monitor by IR (disappearance of C=O stretch ~1715

and appearance of C=N stretch ~1640

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol (2–3 mL). Note: Dilution is necessary to moderate the reactivity of borohydride.

-

Add

(1.0 mmol) carefully. -

Stir for 2–4 hours at RT.

-

-

Workup (Critical Step - Avoiding Emulsions):

-

The reaction will contain titanium salts that form gelatinous emulsions with water.

-

Method A (Precipitation): Add 1 mL of water to the reaction mixture. A white precipitate (

) will form. Dilute with EtOAc, dry with -

Method B (Basic Hydrolysis): Quench with 1N NaOH. The titanium salts will precipitate more cleanly. Filter through Celite.[1]

-

Stereochemical Control & Analysis

The stereochemical outcome depends heavily on the ring fusion of the starting material.

Conformational Analysis

-

Cis-Fused Octahydrobenzofuran: The molecule adopts a folded "cup" shape.

-

Convex Face: The "outside" of the cup. Accessible.[2]

-

Concave Face: The "inside" of the cup. Sterically shielded.

-

-

Trans-Fused Octahydrobenzofuran: The molecule is flatter and more rigid (similar to trans-decalin).

Predictive Model (Cis-Fused System)

In the cis-fused system, the hydride donor (especially bulky ones like triacetoxyborohydride) will attack from the convex (less hindered) face. This forces the forming amine group to the concave (endo) face.

| Reagent | Attack Trajectory | Major Product Configuration |

| Small, Axial attack favored | Equatorial Amine (Thermodynamic) | |

| Bulky, Convex face attack | Concave (Endo) Amine (Kinetic) | |

| Very Bulky, Equatorial attack | Axial Amine |

Note: For pharmaceutical applications, it is standard to isolate the major diastereomer via crystallization or preparative HPLC, as the biological activity often differs by orders of magnitude between epimers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion to Amine | Incomplete imine formation. | Switch to Protocol B (Titanium). The water generated is reversing the equilibrium; Ti scavenges this water. |

| High Alcohol Byproduct | Reductant is reducing the ketone before the imine forms. | Ensure the ketone and amine stir for >30 mins before adding reductant. Use |

| Gelatinous Workup | Titanium hydroxides forming a mesh. | Do not use simple water wash. Use the Celite filtration method described in Protocol B. |

| Dialkylation | Primary amine reacting twice. | Use a large excess of amine (5–10 equiv) or use the amine as solvent if possible. Alternatively, use a reductive amination with a nitrile (hydrogenation) if applicable. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4]

-

Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[6]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

- 1. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. designer-drug.com [designer-drug.com]

Application Note: High-Throughput Functionalization of Octahydro-1-benzofuran-5-amine

Topic: Functionalization of octahydro-1-benzofuran-5-amine for library generation Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Library Synthesis Groups, Drug Discovery Scientists

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D),

Octahydro-1-benzofuran-5-amine represents a premier scaffold for this initiative. Unlike its aromatic counterpart (1-benzofuran-5-amine), the octahydro variant offers:

-

High

Score: 1.0 (fully saturated), maximizing 3D topological diversity. -

Defined Stereochemistry: The cis-fused bicyclic system provides a rigid, non-planar core that projects substituents into specific vectors, distinct from flexible linear amines.

-

Physicochemical Balance: The ether oxygen lowers logD compared to carbocyclic analogs (e.g., octahydroindole), potentially improving metabolic stability.

This guide details robust, parallel-synthesis-friendly protocols for functionalizing the C5-amine to generate high-quality small molecule libraries.

Structural Analysis & Stereochemical Considerations

Before initiating synthesis, the stereochemical integrity of the scaffold must be verified. The commercial building block typically exists as the (3aR,5R,7aS)-rel diastereomer (cis-fused ring junction), which is thermodynamically preferred in 5,6-fused systems.

Critical Control Point: Stereocenter Stability

-

Risk: Epimerization at the bridgehead carbons is unlikely under standard coupling conditions. However, the C5-amine center can invert if oxidation/reduction sequences are used improperly.

-

Mitigation: Use non-epimerizing coupling reagents (e.g., T3P) and avoid strong bases at high temperatures (>80°C).

Visualizing the Workflow

The following diagram outlines the divergent synthesis strategy, moving from the core scaffold to three distinct chemotypes.

Figure 1: Divergent synthesis workflow for generating amides, secondary amines, and ureas from the octahydro-1-benzofuran-5-amine core.

Experimental Protocols

Protocol A: Amide Coupling via T3P (Propylphosphonic Anhydride)

Rationale: Standard coupling reagents (EDC, HATU) often require chromatographic purification to remove byproducts (urea derivatives, N-oxides). T3P is chosen here because its byproducts are water-soluble, allowing for a "wash-only" purification suitable for high-throughput (HT) formats [2].[2]

Reagents:

-

Scaffold: Octahydro-1-benzofuran-5-amine (0.1 M in EtOAc).

-

Acids: Diverse carboxylic acid set (0.1 M in EtOAc).

-

Coupling Agent: T3P (50% w/w in EtOAc).

-

Base: Pyridine or DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure:

-

Dispensing: In a 2 mL deep-well plate or reaction vial, dispense 1.0 equiv of the carboxylic acid solution.

-

Base Addition: Add 3.0 equiv of Pyridine. Note: Pyridine is preferred over DIPEA for T3P reactions to minimize racemization of sensitive acids.

-

Activation: Add 1.5 equiv of T3P solution. Shake/stir for 5 minutes at Room Temperature (RT).

-

Coupling: Add 1.0 equiv of the octahydro-1-benzofuran-5-amine solution.

-

Incubation: Seal and shake at RT for 12–16 hours.

-

Workup (The "Wash" Method):

-

Add 1 mL water. Vortex vigorously.

-

Add 1 mL 10% NaOH (aq) to remove unreacted T3P and acids.

-

Phase separate (centrifuge if necessary).

-

Transfer organic layer (EtOAc) to a fresh vial.

-

Wash organic layer with 1 mL 10% HCl (aq) to remove excess amine/pyridine.

-

Dry organic layer over

, filter, and concentrate.

-

Success Criteria: >90% purity by LCMS. No residual T3P peaks (

Protocol B: Reductive Amination via STAB

Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice over

Reagents:

-

Scaffold: Octahydro-1-benzofuran-5-amine (HCl salt preferred for stability, or free base).

-

Aldehydes: Diverse aldehyde set.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[4]

-

Acid Catalyst: Acetic Acid (AcOH).

-

Reductant: Sodium Triacetoxyborohydride (STAB).[3]

Step-by-Step Procedure:

-

Imine Formation: In a reaction vessel, combine 1.0 equiv amine and 1.1 equiv aldehyde in DCE.

-

Catalysis: Add 1.0 equiv of AcOH. Crucial: This buffers the pH to ~5, accelerating imine formation.

-

Incubation: Shake for 30–60 minutes at RT to ensure imine equilibrium.

-

Reduction: Add 1.5 equiv of STAB as a solid or slurry.

-

Reaction: Shake at RT for 16 hours.

-

Quench & Purification:

-

Quench with saturated

(aq). -

Extract with DCM (x2).

-

Scavenging (Optional but Recommended): Add polymer-supported hydrazine resin to the organic phase to scavenge excess unreacted aldehyde. Shake for 2 hours, then filter.

-

Concentrate filtrate.

-

Troubleshooting Table:

| Observation | Root Cause | Solution |

|---|---|---|

| Low Conversion | Steric hindrance of the bicyclic amine | Increase Temp to 40°C; extend time to 24h. |

| Dialkylation | Aldehyde is too reactive (e.g., Formaldehyde) | Use slow addition of aldehyde; lower temp to 0°C. |

| Aldehyde Reduction | STAB added too early | Ensure 1h pre-incubation before adding STAB. |

Protocol C: Urea Synthesis via Scavenger Resins

Rationale: Urea formation using isocyanates is fast but often leaves excess toxic isocyanates. Using a polymer-supported amine scavenger (e.g., Trisamine resin) eliminates the need for chromatography, facilitating high-throughput generation [4].

Step-by-Step Procedure:

-